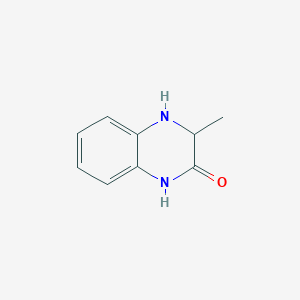

3-methyl-3,4-dihydro-1H-quinoxalin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAJCHFCYQOFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377067 | |

| Record name | 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34070-68-3 | |

| Record name | 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one from o-Phenylenediamine

Foreword: The Quinoxalinone Core in Modern Drug Discovery

The quinoxalinone scaffold is a privileged heterocyclic motif that forms the structural basis for a multitude of compounds with significant pharmacological activities.[1][2] Its derivatives are extensively researched and have demonstrated a broad spectrum of therapeutic potential, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The inherent bioactivity of this scaffold makes it a focal point for drug development professionals and medicinal chemists.

This guide provides an in-depth, field-proven methodology for the synthesis of a specific, valuable derivative: 3-methyl-3,4-dihydro-1H-quinoxalin-2-one. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible synthesis. The target audience—researchers, scientists, and drug development professionals—will find this document to be a practical and scientifically rigorous resource.

The Synthetic Strategy: Cyclocondensation

The most direct and classical approach to synthesizing the quinoxalinone ring system is through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[1] For the target molecule, this compound, the required three-carbon backbone is efficiently provided by an α-keto acid, specifically pyruvic acid (2-oxopropanoic acid), or one of its esters, such as ethyl pyruvate.[3][4]

This reaction is a powerful example of cyclocondensation, where two functional groups on one molecule react with two functional groups on another to form a cyclic product, typically with the elimination of a small molecule like water or an alcohol.

Mechanistic Insights: A Stepwise Annulation

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The formation of this compound from o-phenylenediamine and ethyl pyruvate proceeds through a logical sequence of nucleophilic attacks and cyclization.

-

Initial Nucleophilic Attack & Imine Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the more electrophilic ketone carbonyl of ethyl pyruvate. This is followed by dehydration to form a Schiff base (imine) intermediate.

-

Intramolecular Acyl Transfer (Cyclization): The second, pendant amino group then performs an intramolecular nucleophilic attack on the ester carbonyl. This is the key ring-closing step.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the stable, six-membered aromatic lactam (the dihydroquinoxalinone ring).

The following diagram illustrates this proposed mechanistic pathway.

Caption: Proposed mechanism for the synthesis of this compound.

Field-Validated Experimental Protocol

This protocol is based on established literature procedures and provides a reliable method for laboratory-scale synthesis.[3]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 10.0 g | 92.47 | 1.0 |

| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | 10.7 g (9.8 mL) | 92.14 | ~1.0 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - | Solvent |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.0 g).

-

Solvent and Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir until the o-phenylenediamine is fully dissolved. To this solution, add ethyl pyruvate (9.8 mL) dropwise at room temperature.

-

Heating and Reflux: Heat the reaction mixture to reflux using an oil bath. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 30-60 minutes.[3]

-

Crystallization and Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the product will precipitate out as silvery-white crystals.[3]

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Purification (Recrystallization): For higher purity, the crude product can be recrystallized from ethanol. Dissolve the crystals in a minimum amount of hot ethanol and allow the solution to cool slowly, inducing the formation of pure crystals.

-

Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

The following diagram provides a visual summary of this experimental workflow.

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Yield and Physical Properties

| Parameter | Expected Value |

| Theoretical Yield | ~14.8 g |

| Typical Experimental Yield | 75-85% |

| Appearance | Silvery-white to off-white crystals/solid |

| Melting Point | 238-240 °C |

Spectroscopic Data

-

¹H-NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxalinone core, a singlet for the N-H proton of the lactam, another singlet for the second N-H proton, and a singlet for the methyl group protons.[3]

-

¹³C-NMR (DMSO-d₆): The carbon NMR spectrum should reveal signals corresponding to the carbonyl carbon (C=O) around 154-156 ppm, along with signals for the aromatic carbons and the methyl carbon.[3]

-

FT-IR (KBr, cm⁻¹): The infrared spectrum provides key information about the functional groups. Expect to see characteristic stretching absorption bands for N-H groups (around 3400-3200 cm⁻¹), aromatic C-H, a strong carbonyl (C=O) stretch (around 1670-1680 cm⁻¹), and C=N/C=C bonds in the aromatic region.[5]

Senior Scientist Insights: Causality and Best Practices

-

Choice of Solvent: Ethanol is an excellent choice for this reaction. It effectively dissolves the o-phenylenediamine starting material, is a relatively "green" and inexpensive solvent, and its boiling point is suitable for promoting the reaction without requiring excessively high temperatures.[6] Furthermore, the product has lower solubility in cold ethanol, which facilitates its crystallization and isolation upon cooling.

-

Reaction Control: While the reaction is relatively straightforward, using a 1:1 molar ratio of reactants is crucial for maximizing yield and minimizing unreacted starting materials which would complicate purification. Heating provides the necessary activation energy for both the initial condensation and the subsequent cyclization/elimination steps.

-

Purity of o-Phenylenediamine: This starting material can be susceptible to air oxidation, which can lead to colored impurities.[7] Using pure, preferably light-colored o-phenylenediamine is recommended for obtaining a clean product. If the starting material is dark, it may be necessary to purify it by sublimation or recrystallization prior to use.

-

Regioselectivity: In this specific synthesis using unsubstituted o-phenylenediamine, regioselectivity is not a concern. However, if a substituted o-phenylenediamine were used (e.g., 4-methyl-o-phenylenediamine), the reaction could potentially yield two different regioisomers. Controlling the reaction conditions (e.g., through pH or specific catalysts) can influence which isomer is formed preferentially, a critical consideration in more complex syntheses.[8]

Conclusion

The cyclocondensation of o-phenylenediamine with ethyl pyruvate is a robust, efficient, and highly reproducible method for synthesizing this compound. This guide provides a comprehensive framework, from mechanistic theory to a detailed experimental protocol and expert insights. By understanding the causality behind each step, researchers can confidently execute this synthesis and adapt the underlying principles for the creation of other valuable quinoxalinone derivatives, furthering the potential of this important scaffold in medicinal chemistry and drug discovery.

References

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat.

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review - ResearchGate. Available at: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. Available at: [Link]

-

Organic Chemistry: Current Research Open Access - Longdom Publishing. Available at: [Link]

-

Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates - ResearchGate. Available at: [Link]

-

Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives - ResearchGate. Available at: [Link]

-

Pyruvic acid - Wikipedia. Available at: [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PubMed Central. Available at: [Link]

-

Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Plat- form for Electrochemical Evaluation of Intramolecular Conc - ChemRxiv. Available at: [Link]

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

The Architecture of Discovery: A Technical Guide to the Synthesis and Biological Activities of Quinoxaline Derivatives

Foreword: The Quinoxaline Scaffold - A Nexus of Therapeutic Potential

In the landscape of medicinal chemistry, certain heterocyclic structures distinguish themselves through their recurrent appearance in a multitude of biologically active compounds. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, stands as a testament to this principle. Its inherent aromaticity, coupled with the precise placement of nitrogen atoms, provides a unique electronic and structural framework for molecular interactions with diverse biological targets. This versatility has rendered quinoxaline derivatives as privileged structures in the pursuit of novel therapeutics. From their early recognition as components of antibiotics like echinomycin to their current status as key pharmacophores in anticancer, antimicrobial, and anti-inflammatory agents, the journey of quinoxaline chemistry is a compelling narrative of innovation and application.

This guide is conceived not as a mere compilation of synthetic procedures and biological data, but as an in-depth exploration of the causality that underpins the design, synthesis, and evaluation of these remarkable compounds. It is intended for the discerning researcher, scientist, and drug development professional who seeks to understand the "why" behind the "how." We will delve into the strategic considerations that guide the choice of synthetic pathways, from classical condensations to modern catalytic and green methodologies. We will then bridge the gap between chemical structure and biological function, examining the structure-activity relationships (SAR) that govern their efficacy and exploring the molecular mechanisms through which they exert their therapeutic effects. Through detailed protocols, curated data, and visual representations of complex biological pathways, this guide aims to equip you with the knowledge and insights necessary to navigate and contribute to the ever-evolving field of quinoxaline-based drug discovery.

I. Strategic Synthesis of the Quinoxaline Core: From Classical to Contemporary Methods

The construction of the quinoxaline nucleus is a foundational aspect of harnessing its therapeutic potential. The choice of synthetic strategy is often dictated by the desired substitution pattern, scalability, and, increasingly, the principles of green chemistry.

The Cornerstone of Quinoxaline Synthesis: The Condensation Reaction

The most traditional and widely employed method for synthesizing quinoxalines is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1] This reaction, elegant in its simplicity, forms the bedrock of quinoxaline chemistry.

The causality behind this approach lies in the nucleophilic nature of the amino groups of the diamine and the electrophilic character of the carbonyl carbons. The reaction typically proceeds through a diimine intermediate, which then undergoes cyclization and aromatization to yield the stable quinoxaline ring system.

Classical Approach: Thermal Condensation

Historically, this reaction was often carried out by refluxing the reactants in solvents like ethanol or acetic acid, sometimes with the addition of an acid catalyst to facilitate the initial nucleophilic attack.[2] While effective, these methods can require long reaction times and high temperatures.

Modern Enhancements: Catalysis and Green Chemistry

The evolution of this fundamental reaction has been marked by the introduction of various catalysts and more environmentally benign conditions to improve efficiency and sustainability.

-

Lewis and Brønsted Acid Catalysis: A range of catalysts, including cerium(IV) ammonium nitrate (CAN) in water,[3] bentonite clay K-10,[1] and camphor sulfonic acid,[4] have been shown to effectively promote the condensation reaction at room temperature, often with reduced reaction times and excellent yields. The catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized quinoxaline synthesis, dramatically reducing reaction times from hours to minutes.[5] Microwave energy efficiently heats the polar reactants and solvents, accelerating the reaction rate. Solvent-free, catalyst-free microwave-assisted methods have also been developed, representing a significant advancement in green chemistry.[5]

-

Green Solvents: The replacement of volatile organic solvents with greener alternatives like water,[1] polyethylene glycol (PEG), or solvent-free conditions further enhances the environmental credentials of quinoxaline synthesis.

Visualizing the Synthetic Workflow: Condensation of o-Phenylenediamine and Benzil

Caption: Workflow for the synthesis of 2,3-diphenylquinoxaline.

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

This protocol provides a detailed, step-by-step methodology for a rapid and efficient synthesis of a representative quinoxaline derivative.

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Benzil (1 mmol, 0.210 g)

-

Ethanol (5 mL)

-

CEM Discover Microwave Synthesizer (or equivalent)

-

250 mL round-bottom flask

-

Stir bar

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 0.108 g of o-phenylenediamine and 0.21 g of benzil in 5 mL of ethanol. Add a magnetic stir bar.[6]

-

Microwave Irradiation: Place the flask in the microwave synthesizer and irradiate the mixture at 340 W for 10 minutes.[6]

-

Product Precipitation: After irradiation, allow the mixture to cool to room temperature. Add water dropwise until a slight cloudiness persists.[6]

-

Isolation: Cool the mixture further in an ice bath to maximize precipitation. Filter the solid product using a Büchner funnel and wash with cold water.

-

Purification: The crude product can be recrystallized from ethanol to afford pure 2,3-diphenylquinoxaline as a white crystalline solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.

II. The Biological Orchestra: Diverse Pharmacological Activities of Quinoxaline Derivatives

The quinoxaline scaffold is a recurring motif in a vast array of compounds exhibiting a wide spectrum of biological activities. This section will explore the key therapeutic areas where quinoxaline derivatives have shown significant promise, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Quinoxalines in Oncology: Targeting the Engines of Cancer

Quinoxaline derivatives have emerged as a particularly fruitful area of research in the development of novel anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer cells.

2.1.1 Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinoxaline-based anticancer agents function as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the c-Met receptor.[7][8] These receptors play crucial roles in cell proliferation, survival, and metastasis, and their overexpression or mutation is a hallmark of many cancers.

EGFR Signaling Pathway and its Inhibition:

Caption: Simplified EGFR signaling pathway and its inhibition by quinoxaline derivatives.

c-Met Signaling Pathway and its Inhibition:

Caption: Simplified c-Met signaling pathway and its inhibition by quinoxaline derivatives.

2.1.2 Data Presentation: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinoxaline derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 11 | HCT116 (Colon) | 0.81 | EGFR Inhibitor | [7] |

| Compound 13 | MCF-7 (Breast) | 2.91 | EGFR Inhibitor | [7] |

| Compound 4m | A549 (Lung) | 9.32 | Apoptosis Induction | [9] |

| Compound 3d | HL-60 (Leukemia) | 5.15 | Not specified | [4] |

| Compound 7a | IGROV1 (Ovarian) | 14.5 | Not specified | [4] |

| Compound 4 | MKN-45 (Gastric) | Potent Inhibition | c-Met Kinase Inhibitor | [8] |

2.1.3 Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[3]

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Quinoxaline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[3]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.[3]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that causes 50% growth inhibition) can be determined by plotting the percentage of viability against the compound concentration.

Quinoxalines in the Fight Against Microbes

Quinoxaline derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi.

2.2.1 Mechanism of Antimicrobial Action

The antimicrobial mechanism of some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is believed to involve the bioreduction of the N-oxide groups by bacterial nitroreductases. This process generates reactive oxygen species (ROS), which cause oxidative damage to cellular components like DNA, leading to cell death.[10]

2.2.2 Data Presentation: In Vitro Antimicrobial Activity of Selected Quinoxaline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinoxaline derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 10 | Candida albicans | 16 | [11] |

| Compound 10 | Aspergillus flavus | 16 | [11] |

| Compound 5c | Escherichia coli | Highly Active | [12] |

| Compound 7a | Escherichia coli | Highly Active | [12] |

2.2.3 Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing

This protocol describes a standard method for assessing the antimicrobial activity of quinoxaline derivatives.[10]

Materials:

-

Bacterial or fungal strains of interest

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Quinoxaline derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile filter paper discs (6 mm diameter)

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of growth.[13]

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the quinoxaline derivative solution. Using sterile forceps, place the discs on the inoculated agar surface.[10]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.[10]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[10]

Quinoxalines as Modulators of Inflammation

Quinoxaline derivatives have also shown promise as anti-inflammatory agents. Their mechanisms of action in this context often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[14]

2.3.1 Data Presentation: In Vivo Anti-inflammatory Activity of a Quinoxaline Derivative

The following table shows the percentage of edema inhibition in a carrageenan-induced paw edema model in rats for a representative quinoxaline derivative.

| Compound ID | Dose | Edema Inhibition (%) | Reference |

| Compound 7b | 0.01 mmol/kg | 41 | [15] |

2.3.2 Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines an in vivo method for evaluating the anti-inflammatory activity of quinoxaline derivatives.[16]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Quinoxaline derivative suspension

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Animal Grouping: Divide the rats into groups (e.g., control, standard drug, test compound groups).

-

Compound Administration: Administer the quinoxaline derivative or vehicle to the respective groups, typically orally or intraperitoneally, one hour before inducing inflammation.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

III. The Future Trajectory: Advancing Quinoxaline-Based Drug Discovery

The journey of quinoxaline derivatives from simple heterocyclic compounds to promising therapeutic agents is a testament to the power of synthetic innovation and biological exploration. The continued development of more efficient, selective, and sustainable synthetic methodologies will undoubtedly accelerate the discovery of novel quinoxaline-based drug candidates. Furthermore, a deeper understanding of their molecular mechanisms of action, aided by advances in structural biology and computational modeling, will enable the rational design of next-generation therapeutics with enhanced potency and reduced side effects. The quinoxaline scaffold, with its inherent versatility and proven track record, is poised to remain a cornerstone of medicinal chemistry for years to come, offering hope for the treatment of a wide range of human diseases.

References

- Benchchem. (2025).

- RSC Publishing. (2022).

- Benchchem. (2025). Quinoxaline Derivatives: A Comparative Guide to Their Antimicrobial Spectrum. Benchchem.

- Benchchem. (2025). Technical Support Center: Synthesis of Quinoxaline-2,3-diones. Benchchem.

- RSC Publishing. (2024).

- PubMed. (n.d.).

- International Journal of Pharmaceutics and Drug Analysis. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis.

- Wiley Online Library. (2020).

- Encyclopedia.pub. (2023).

- PMC. (2021).

- PMC. (2020). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. PubMed Central.

- ResearchGate. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.

- NIH. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.

- ResearchGate. (n.d.). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization.

- PubMed. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed.

- ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.

- The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry.

- MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.

- PubMed. (n.d.). Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. PubMed.

- Protocols.io. (2023). MTT assay protocol. Protocols.io.

- PMC. (n.d.).

- PubMed. (2015). Molecular modeling studies and synthesis of novel quinoxaline derivatives with potential anticancer activity as inhibitors of c-Met kinase. PubMed.

- Indian Academy of Sciences. (n.d.).

- ResearchGate. (n.d.). IC50 of the most active compounds.

- Benchchem. (2025).

- Asian Journal of Research in Chemistry. (n.d.). Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry.

- RSC Publishing. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological. RSC Publishing.

- Taylor & Francis Online. (2009). Microwave-Assisted Catalyst-Free and Solvent-Free Method for the Synthesis of Quinoxalines. Taylor & Francis Online.

- MDPI. (n.d.).

- Indian Journal of Pharmaceutical Sciences. (n.d.). Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences.

- ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents.

- PMC. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.

- ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.

- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.

- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.

- Research India Publications. (n.d.). Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives.

- PMC. (n.d.).

- Frontiers. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers.

- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.

- MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchhub.com [researchhub.com]

- 16. ijpsonline.com [ijpsonline.com]

Spectroscopic characterization of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-3,4-dihydro-1H-quinoxalin-2-one

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique spectroscopic characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] As a key structural motif and pharmaceutical intermediate, unambiguous confirmation of its molecular structure and purity is paramount.[1] This document moves beyond a simple recitation of data, offering a detailed exploration of the principles and experimental causality behind the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the complete elucidation of this molecule. Protocols are presented as self-validating systems, grounded in established scientific principles and supported by authoritative references.

Introduction: The Quinoxalinone Core in Modern Chemistry

The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] this compound (C₉H₁₀N₂O, Molar Mass: 162.19 g/mol ) is a fundamental derivative within this class.[7] Its chirality and functional groups—an amide, a secondary aromatic amine, and a stereocenter—make it a versatile building block for more complex therapeutic agents.[1][6]

Accurate structural confirmation is the bedrock of any chemical research or drug development campaign. This guide details the synergistic application of multiple spectroscopic techniques to build an unassailable structural proof of the title compound.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Sample Provenance

The integrity of spectroscopic data is contingent on the purity of the analyte. A common and effective route to synthesize this compound involves the condensation reaction between o-phenylenediamine and an α-bromopropionate ester.[8]

Experimental Protocol: Synthesis

-

Reactant Preparation: To a solution of o-phenylenediamine (1.85 mmol) in dry tetrahydrofuran (THF, 4 mL), add triethylamine (1.85 mmol).

-

Nucleophilic Substitution: Add D,L-ethyl-2-bromopropionate (1.85 mmol) to the solution.

-

Reaction: Heat the mixture to 65°C and stir overnight. The reaction involves initial N-alkylation followed by intramolecular cyclization.

-

Work-up: Quench the reaction with water and perform a liquid-liquid extraction using ethyl acetate (3 x 15 mL).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or silica gel chromatography to obtain this compound as a solid.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most definitive data for structural elucidation by mapping the carbon-hydrogen framework of the molecule.

Expertise & Causality: Interpreting the Spectra

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the benzene ring will appear as complex multiplets due to spin-spin coupling. The N-H protons are often broad and may exchange with D₂O. The methine proton (H3) and the methyl protons (at C3) will show a characteristic quartet and doublet, respectively, confirming their connectivity.

-

¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms. The carbonyl carbon (C2) will be significantly downfield (>160 ppm). The aromatic carbons will appear in the 110-150 ppm range, while the aliphatic carbons (C3 and the methyl group) will be upfield.

Data Summary: ¹H and ¹³C NMR

| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |

| Aromatic C-H | 6.8 - 7.5 | Multiplet (m) | 115 - 145 |

| N1-H (Amide) | ~10.5 | Broad Singlet (br s) | - |

| N4-H (Amine) | ~5.5 | Broad Singlet (br s) | - |

| C3-H (Methine) | ~4.2 | Quartet (q) | ~55 |

| C3-CH₃ | ~1.4 | Doublet (d) | ~18 |

| C2 (C=O) | - | - | ~168 |

Note: Predicted chemical shifts are based on typical values for quinoxalinone derivatives and may vary based on solvent and concentration.[5][9][10][11]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.[9]

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Expertise & Causality: Assigning Key Vibrations

The IR spectrum of this compound is dominated by absorptions from the N-H and C=O bonds. The presence of two distinct N-H stretching bands (one for the amide, one for the secondary amine) and a strong carbonyl absorption are definitive markers for the quinoxalinone core. The C-H stretches for the aromatic and aliphatic portions appear at their expected frequencies.

Data Summary: Key IR Absorption Bands

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Appearance |

| N-H Stretch | Amide (N1-H) & Amine (N4-H) | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |

| C-H Stretch | Aliphatic (CH, CH₃) | 2850 - 2980 | Medium, Sharp |

| C=O Stretch | Amide (Lactam) | 1670 - 1690 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1620 | Medium-Strong, Sharp |

Note: Values are typical for solid-state (KBr or ATR) measurements.[5][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Causality: Interpreting the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 163.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₉H₁₀N₂O) with high accuracy. Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), characteristic fragments corresponding to the loss of the methyl group or cleavage of the dihydro-pyrazine ring can be observed, further validating the structure.

Data Summary: ESI-MS

| Ion | Formula | Calculated Exact Mass (Da) | Expected m/z |

| [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.0866 | 163.1 |

| [M+Na]⁺ | C₉H₁₀N₂ONa⁺ | 185.0685 | 185.1 |

| Molecular Ion (M•⁺) | C₉H₁₀N₂O•⁺ | 162.0793 | 162.1 |

Note: The observed ion depends on the ionization method. [M+H]⁺ is most common in ESI positive mode.[7][13][14]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions ([M+H]⁺).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the protonated molecule and any adducts or fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about its conjugated π-electron system.

Expertise & Causality: Interpreting the Spectrum

The quinoxaline core contains a benzene ring fused to a dihydropyrazine ring, creating a significant chromophore. The spectrum is expected to show characteristic absorption bands in the UV region corresponding to π → π* transitions of the aromatic system. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity.[4][15][16]

Data Summary: UV-Vis Absorption

| Transition Type | Typical λ_max (nm) |

| π → π* (Benzene Ring) | ~250 - 280 |

| π → π* (Extended Conjugation) | ~320 - 350 |

Note: These are approximate values for quinoxalinone derivatives in a non-polar solvent like chloroform or a polar solvent like DMSO.[4][15]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, acetonitrile, or chloroform) in which the compound is soluble.

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 1.0 AU).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Measurement: Replace the solvent with the sample solution in the cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

Integrated Characterization Workflow

No single technique is sufficient for unambiguous characterization. The true power lies in integrating the data from each method, where each result cross-validates the others, leading to a single, coherent structural assignment.

Sources

- 1. 3-Methyl-3,4-dihydro-2(1H)-quinoxalinone [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | C9H10N2O | CID 7062175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-METHYL-3,4-DIHYDRO-2(1H)-QUINOXALINONE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Quinoxalinone(1196-57-2) 1H NMR spectrum [chemicalbook.com]

- 10. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2(1H)-Quinoxalinone, 3-methyl- [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one

Introduction: The Structural Elucidation of a Quinoxalinone Core

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The quinoxalinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The specific derivative, 3-methyl-3,4-dihydro-1H-quinoxalin-2-one, presents a unique spectroscopic challenge due to its chiral center and dihydroaromatic system. This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. In the absence of directly published, fully assigned spectra for this exact molecule, this document serves as an expert-level predictive guide, synthesizing data from closely related analogs and foundational NMR principles. Furthermore, it outlines a rigorous, self-validating experimental protocol for researchers to acquire and confirm this data.

Predicted NMR Data and Structural Insights

The structural features of this compound, including the aromatic ring, the lactam functionality, the chiral center at C3, and the dihydro nature of the heterocyclic ring, all contribute to its unique NMR signature. The following data is predicted based on analysis of similar structures found in the literature.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-1 (NH) | ~ 7.0 - 8.0 | Broad Singlet (br s) | - | The N-H proton of the lactam is expected to be a broad singlet, exchangeable with D₂O. Its chemical shift can be highly dependent on concentration and solvent. |

| H-4 (NH) | ~ 4.0 - 5.0 | Broad Singlet (br s) | - | The N-H proton of the dihydroamine portion is also expected to be a broad singlet and exchangeable with D₂O. |

| Aromatic Protons (H-5, H-6, H-7, H-8) | ~ 6.5 - 7.5 | Multiplets (m) | ~ 7-9 Hz | The aromatic protons will appear as a complex set of multiplets. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the fused heterocyclic ring. |

| H-3 | ~ 3.5 - 4.5 | Quartet (q) | ~ 7 Hz | This methine proton is adjacent to the methyl group and is expected to be a quartet. Its chemical shift is influenced by the adjacent nitrogen and carbonyl group. |

| CH₃ at C3 | ~ 1.2 - 1.5 | Doublet (d) | ~ 7 Hz | The methyl protons are coupled to the H-3 proton, resulting in a doublet. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (C-2) | ~ 165 - 175 | The carbonyl carbon of the lactam will be significantly downfield. |

| Quaternary Aromatic Carbons | ~ 120 - 140 | These are the carbons of the aromatic ring that are part of the ring fusion. |

| CH Aromatic Carbons | ~ 115 - 130 | The protonated carbons of the benzene ring. |

| C-3 | ~ 50 - 60 | This chiral carbon is attached to a nitrogen and is in the aliphatic region. |

| CH₃ at C3 | ~ 15 - 25 | The methyl carbon will be in the upfield aliphatic region. |

Experimental Protocol for NMR Data Acquisition and Validation

To empirically validate the predicted NMR data, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Step 1: Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by flash column chromatography or recrystallization.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties and relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it may require heating to fully dissolve the sample.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

Step 2: NMR Instrument Setup and Data Acquisition

A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

¹H NMR Acquisition:

-

Experiment: Standard one-pulse proton experiment.

-

Sweep Width: -2 to 12 ppm.

-

Number of Scans: 16-32 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Sweep Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

2D NMR for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring and between the H-3 and methyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is crucial for definitively assigning the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is invaluable for assigning quaternary carbons and confirming the overall carbon skeleton.

Visualizing the Process and Structure

Molecular Structure with Atom Numbering

Caption: Numbering scheme for this compound.

Workflow for NMR Data Acquisition and Analysis

Caption: A comprehensive workflow from sample preparation to final structural verification.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a multi-faceted process that relies on both predictive analysis and rigorous experimental verification. This guide provides a robust framework for researchers to approach this challenge. By leveraging the predicted spectral data and adhering to the detailed experimental protocol, scientists can confidently acquire and interpret the NMR spectra of this important heterocyclic compound, thereby accelerating their research and development efforts.

References

-

National Center for Biotechnology Information. (n.d.). Quinoxaline. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Quinoxalinone, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Methyl-3,4-dihydro-1H-quinoxalin-2-one

Abstract

The quinoxalin-2-one core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of pharmacologically active agents.[1] This guide provides an in-depth exploration of a key derivative, 3-methyl-3,4-dihydro-1H-quinoxalin-2-one, from its historical context within the broader class of quinoxalinones to detailed synthetic protocols and its significance in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic entity.

Introduction: The Quinoxalinone Core and Its Significance

Quinoxalin-2-one, a heterocyclic compound featuring a benzene ring fused to a pyrazin-2(1H)-one ring, and its derivatives are of significant interest in pharmaceutical and materials science.[2][3] The structural rigidity and synthetic accessibility of this scaffold have made it a fertile ground for the development of novel therapeutic agents.[4] Derivatives of quinoxalin-2-one have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5] The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapies in oncology and central nervous system disorders.[6] Its chiral center at the C3 position also introduces opportunities for stereoselective synthesis and the investigation of enantiomeric-specific biological activities.

Historical Context: The Rise of Quinoxalinone Chemistry

While the precise first synthesis of this compound is not prominently documented, its origins are intrinsically linked to the broader history of quinoxaline chemistry. The foundational synthesis of quinoxalines dates back to the late 19th century. A pivotal moment in the synthesis of quinoxalin-2-ones was the work of Hinsberg, who developed a method involving the condensation of o-phenylenediamine with α-keto acids.[7] This reaction remains a fundamental approach for constructing the quinoxalinone core.[7]

Over the decades, the field has evolved significantly, with the development of more sophisticated and efficient synthetic methodologies. The recognition of the quinoxalinone scaffold in naturally occurring antibiotics like echinomycin spurred further interest in this class of compounds.[8] The latter half of the 20th century and the early 21st century have witnessed a surge in research, focusing on the functionalization of the quinoxalinone ring system to explore its structure-activity relationships (SAR) and develop new therapeutic agents.[1] The focus on dihydro-derivatives like the title compound represents a move towards creating molecules with more three-dimensional structures, which can offer improved pharmacological properties.

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the cyclocondensation of an appropriate diamine with a pyruvate derivative. Below are detailed protocols for common synthetic approaches.

Classical Synthesis via Reductive Cyclization

A general and efficient method for preparing enantiopure dihydroquinoxalinones utilizes naturally occurring amino acids as starting materials.[9] A common approach involves the reductive cyclization of an N-(o-nitroaryl)amino ester.

Protocol 1: Reductive Cyclization

-

Step 1: N-Alkylation of o-Nitroaniline. To a solution of o-nitroaniline in a suitable solvent such as ethanol, add an equimolar amount of ethyl 2-bromopropionate and a non-nucleophilic base like diisopropylethylamine. Reflux the mixture for 12-24 hours until the starting material is consumed (monitored by TLC). After cooling, the product, ethyl 2-((2-nitrophenyl)amino)propanoate, can be isolated by extraction and purified by column chromatography.

-

Step 2: Reduction of the Nitro Group and Cyclization. Dissolve the product from Step 1 in a mixture of ethyl acetate and water. Add a reducing agent such as iron powder or zinc dust, along with a mild acid like acetic acid. Stir the reaction vigorously at room temperature for 2-4 hours. The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization to yield this compound. The product can be purified by filtration to remove the metal catalyst, followed by extraction and recrystallization.

Causality in Experimental Choices:

-

The use of a non-nucleophilic base in Step 1 is crucial to prevent side reactions with the bromoester.

-

The choice of iron or zinc as the reducing agent in Step 2 is based on their effectiveness in reducing nitro groups under mild, neutral or slightly acidic conditions, which is compatible with the ester and amide functionalities and promotes the desired cyclization.

Direct Condensation of o-Phenylenediamine with Pyruvic Acid Derivatives

A more direct approach involves the condensation of o-phenylenediamine with an ethyl pyruvate derivative.

Protocol 2: Direct Condensation

-

Step 1: Reaction Setup. In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent, such as tetrahydrofuran (THF).

-

Step 2: Addition of Reagents. To this solution, add triethylamine (1 equivalent) followed by the dropwise addition of D,L-ethyl-2-bromopropionate (1 equivalent).

-

Step 3: Reaction Conditions. Heat the reaction mixture to 65°C and maintain this temperature overnight.

-

Step 4: Workup and Isolation. After the reaction is complete, quench with water and extract the product with ethyl acetate. The combined organic layers are then dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[10]

Self-Validating System:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with literature values.[11]

Visualization of Synthetic Workflow

Caption: Synthetic pathways for this compound.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O | [12] |

| Molecular Weight | 162.19 g/mol | [12] |

| Appearance | Off-white to beige solid | [10][11] |

| Melting Point | 62.0–65.2 °C | [11] |

| ¹H NMR (400 MHz, CDCl₃) δ | 6.61–6.55 (m, 2H, Ar), 6.53–6.45 (m, 2H, Ar), 3.57 (brs, 1H, NH), 3.50 (t, J = 6.1 Hz, 1H), 3.30 (dd, J = 10.8, 2.2 Hz, 1H), 3.03 (t, J = 9.4 Hz, 1H), 1.18 (d, J = 6.1 Hz, 3H, Me) | [11] |

| ¹³C NMR (100 MHz, CDCl₃) δ | 133.5, 133.1, 118.6 (2C), 114.4, 114.4, 48.2, 45.6, 19.8 | [11] |

Role in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry. Its utility stems from the ease of functionalization at the N1 and N4 positions, as well as the potential for further modifications on the benzene ring.

As a Kinase Inhibitor Intermediate

Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP. The quinoxalinone structure is well-suited for this purpose. The 3-methyl group can provide beneficial steric interactions within the kinase active site, and the dihydro-nature of the ring allows for a non-planar conformation that can be advantageous for binding.

Antimicrobial and Other Biological Activities

Derivatives of 3,4-dihydroquinoxalin-2-one have been investigated for their antimicrobial and antifungal activities.[13][14] For instance, certain synthesized derivatives have shown slight activity against Staphylococcus aureus and Escherichia coli.[13] While the parent compound itself may not be a potent therapeutic, it serves as an excellent starting point for the development of new antimicrobial agents through structural modifications.

Visualizing the Role in Drug Discovery

Caption: Role of the title compound as a scaffold in drug discovery.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the advancement of medicine. Its straightforward synthesis and versatile chemical nature make it an indispensable tool for medicinal chemists. Future research will likely focus on the development of novel, stereoselective synthetic routes to access enantiomerically pure forms of this compound and its derivatives. Furthermore, the continued exploration of its utility as a scaffold for developing inhibitors of novel biological targets will undoubtedly lead to the discovery of new and improved therapeutic agents. The ongoing advancements in catalytic C-H functionalization of quinoxalin-2-ones also promise more efficient and environmentally friendly ways to diversify this important molecular framework.[2][3]

References

- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (n.d.). National Institutes of Health.

- Ramli, Y., et al. (2010). SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. St. Cerc. St. CICBIA, 11(1), 69-82.

- 3-METHYL-3,4-DIHYDRO-2(1H)-QUINOXALINONE synthesis. (n.d.). ChemicalBook.

- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023, June 27). MDPI.

- Typical strategies for the synthesis of quinoxalin‐2(1H)‐ones. (n.d.). ResearchGate.

- Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. (2021, November). ResearchGate.

- Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.

- Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances.

- Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (n.d.). National Institutes of Health.

- Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. (n.d.). ResearchGate.

- 3-Methyl-3,4-dihydro-2(1H)-quinoxalinone. (n.d.). MySkinRecipes.

- Wadhwani, B. D., et al. (2024). Synthesis of 2-aryl quinoxaline derivatives and their in silico investigation for breast cancer medication.

- Quinoxalinone as a Privileged Platform in Drug Development. (2018, February 14). PubMed.

- Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. (n.d.). Organic Chemistry Portal.

- Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (n.d.). ResearchGate.

- 2-Quinoxalinone: A Pharmaceutical Intermediate Driving Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones: synthesis and structure. (n.d.). ResearchGate.

- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). National Institutes of Health.

- Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (n.d.). ResearchGate.

- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). ResearchGate.

- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.

- El-Sayed, N. N. E., et al. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI.

- 3-METHYL-3.4-DIHYDRO-1H-QUINOXALIN-2-ONE. (n.d.). Proactive Molecular Research.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.

- New Quinoxalines with Biological Applications. (2014, February 28). Longdom Publishing.

- Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. (2025, July 1). PubMed.

Sources

- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methyl-3,4-dihydro-2(1H)-quinoxalinone [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. recipp.ipp.pt [recipp.ipp.pt]

- 9. researchgate.net [researchgate.net]

- 10. 3-METHYL-3,4-DIHYDRO-2(1H)-QUINOXALINONE synthesis - chemicalbook [chemicalbook.com]

- 11. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. proactivemr.com [proactivemr.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Potential of Novel Quinoxaline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a bicyclic heteroaromatic system composed of fused benzene and pyrazine rings, stands as a privileged structure in medicinal chemistry.[1][2][3] Its inherent chemical properties and versatile synthetic accessibility have propelled the development of a vast library of derivatives. These novel compounds exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for therapeutic intervention in a multitude of diseases. This technical guide provides an in-depth exploration of the significant pharmacological activities of novel quinoxaline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. We will delve into the underlying mechanisms of action, present quantitative data, detail key experimental protocols for their evaluation, and provide visual representations of critical biological pathways and workflows to facilitate further research and development in this dynamic field.

The Quinoxaline Scaffold: A Cornerstone of Medicinal Chemistry

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound that has garnered considerable attention for its diverse biological activities.[4][5] The unique electronic and structural features of the quinoxaline nucleus, including its planarity and ability to participate in various non-covalent interactions, make it an ideal framework for the design of targeted therapeutic agents.[3] Modifications to the quinoxaline core can be readily achieved, allowing for the fine-tuning of its pharmacological profile and the exploration of structure-activity relationships (SAR).[6][7]

Key Pharmacological Activities of Novel Quinoxaline Derivatives

Anticancer Activity

Quinoxaline derivatives represent a significant and continually evolving class of anticancer agents.[1][8][9] Their therapeutic potential stems from their ability to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[2][10]

Mechanisms of Action:

-

Kinase Inhibition: A primary mechanism of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases.[3][10][11] These enzymes play a pivotal role in cell signaling pathways that are often dysregulated in cancer.[12] By acting as ATP-competitive inhibitors, these compounds can block the activity of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others in the PI3K/AKT/mTOR pathway.[6][9][12]

-

Topoisomerase Inhibition: Certain quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[2][10] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

-

Induction of Apoptosis: Many quinoxaline compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[2][12] This can be achieved through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[7]

-

Microtubule Interference: Some derivatives have been found to interfere with microtubule dynamics, leading to cell cycle arrest and inhibition of cell division.[12]

Quantitative Data on Anticancer Activity:

The cytotoxic effects of novel quinoxaline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [2] |

| Compound XVa | HCT116 (Colon) | 4.4 | Not specified | [2] |

| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [2] |

| ND-2 | MCF-7 (Breast) | 8.4 | Cytotoxicity | [13] |

Signaling Pathway Visualization:

The following diagram illustrates a simplified representation of a kinase signaling pathway that can be targeted by quinoxaline derivatives.

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a quinoxaline derivative.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15][16] Some synthetic quinoxaline compounds are components of antibiotics like echinomycin and levomycin, which are effective against Gram-positive bacteria.[17]

Mechanisms of Action:

The antimicrobial mechanisms of quinoxaline derivatives are varied and can include:

-

Inhibition of Essential Enzymes: Targeting enzymes that are vital for microbial survival.

-

Disruption of Cell Membranes: Compromising the integrity of the microbial cell membrane.

-

DNA Intercalation: Some derivatives can bind to microbial DNA, interfering with replication and transcription.[17]

Quantitative Data on Antimicrobial Activity:

The antimicrobial efficacy of these compounds is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[18][19]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 4e | Aspergillus fumigatus | 0.24 | [20] |

| Compound 4e | Streptococcus pneumoniae | 0.12 | [20] |

| Compound 5j | Rhizoctonia solani (EC50) | 8.54 | [16] |

| Compound 5k | Acidovorax citrulli | Good activity | [16] |

Anti-inflammatory and Antiviral Activities

Recent research has highlighted the potential of quinoxaline derivatives as anti-inflammatory and antiviral agents.[4][21][22]

Anti-inflammatory Mechanisms:

Quinoxaline derivatives can exert anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes, cytokines, and nuclear factor kappa B (NF-κB).[21]

Antiviral Mechanisms:

The antiviral activity of quinoxaline derivatives has been observed against a range of viruses.[4][23][24] Their mechanisms of action can involve targeting various stages of the viral life cycle, from entry and replication to assembly and release. Some derivatives show potential as inhibitors of influenza, SARS coronavirus, and SARS-COV-2.[23][24]

Neuroprotective Effects

Emerging evidence suggests that quinoxaline derivatives may have therapeutic potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[25][26][27]

Mechanisms of Neuroprotection:

-

Antioxidant Activity: Some derivatives can mitigate oxidative stress, a key factor in neuronal damage, by reducing intracellular reactive oxygen species (ROS).[25][28]

-

Anti-inflammatory Effects: By downregulating inflammatory cytokines in the brain, these compounds can reduce neuroinflammation.[25][28]

-

Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE) is another mechanism by which these compounds may exert neuroprotective effects.[25][28]

-

Modulation of Neuronal Signaling: Certain derivatives have been shown to protect dopaminergic neurons, which are lost in Parkinson's disease, and may act through pathways involving ryanodine receptors.[26][29]

Experimental Protocols for Pharmacological Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential for evaluating the pharmacological activities of novel quinoxaline derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of novel compounds.[30][31][32]

Workflow for MTT Assay:

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[30]

-

Compound Treatment: Prepare serial dilutions of the novel quinoxaline derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[31]

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[30]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.[30][31]

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[31]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC test is a fundamental assay in microbiology to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][33]

Step-by-Step Protocol (Broth Microdilution Method):

-

Prepare Serial Dilutions: Prepare a series of twofold dilutions of the quinoxaline derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.[18]

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[34]

Structure-Activity Relationship (SAR) Insights